![molecular formula C20H25Cl2N5O2S B2502695 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1184973-57-6](/img/structure/B2502695.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
The compound "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride" is a synthetic organic molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzothiazole and pyrazole derivatives, which are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, a compound with a benzothiazole moiety was synthesized through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . Similarly, substituted pyrazole derivatives were prepared from benzamide derivatives, which were further reacted with hydrazine or substituted hydrazines to yield pyrazoline derivatives . These methods suggest that the synthesis of the compound would likely involve the formation of the pyrazole core followed by subsequent functionalization with the appropriate benzothiazole and morpholine groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques are crucial for confirming the identity and purity of the synthesized compounds. The crystal structure of a related compound, an indazole derivative with a morpholine moiety, was determined, which provides insights into the three-dimensional arrangement of atoms and the potential for intermolecular interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are typically nucleophilic substitution, amide bond formation, and cyclization reactions . These reactions are fundamental in constructing the heterocyclic cores and attaching various substituents that confer the desired biological properties. The reactivity of the compound would likely be influenced by the presence of electron-withdrawing or electron-donating groups on the benzothiazole and pyrazole rings.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. For example, the presence of halogens, such as chlorine, and other functional groups like morpholine can affect the compound's solubility, stability, and reactivity . These properties are essential for the compound's biological activity and pharmacokinetics.
Biological Activity Analysis
The biological activities of related compounds have been evaluated, showing a range of antibacterial, antifungal, and anticancer activities . For instance, a benzothiazole derivative exhibited activity against Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, Candida albicans, and Aspergillus niger, as well as against MDA-MB-231 breast cancer cells . Another study reported anti-inflammatory activities for a series of pyrazoline derivatives . Additionally, an indazole derivative with a morpholine group showed inhibitory capacity against A549 and BGC-823 cancer cell lines . These findings suggest that the compound may also possess similar pharmacological properties, warranting further investigation.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
- Enaminone Reactions : Studies have shown that enaminones can react with aminoheterocycles to yield a variety of cyclic compounds, including pyrazole derivatives. These reactions open pathways to synthesize complex molecules with potential biological activities (Almazroa, Elnagdi, & El‐Din, 2004).
- Antibacterial and Anti-Inflammatory Agents : Novel compounds have been synthesized from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds were evaluated for their ability to inhibit cyclooxygenase enzymes, which are key targets in inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Antimicrobial Agents Synthesis : A variety of compounds have been synthesized with potential antimicrobial properties. For instance, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides showed in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).
Potential Applications
- Analgesic Activity : Some new pyrazoles and triazoles bearing a dibromoquinazoline moiety have been synthesized and shown analgesic activity, highlighting the potential therapeutic applications of such compounds (Saad, Osman, & Moustafa, 2011).
- Cytotoxicity Evaluation : Synthesis and evaluation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been conducted for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating their potential use in cancer therapy (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their inhibitory effects on Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to have significant inhibitory effects on mycobacterium tuberculosis . The interaction of the compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to the growth and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
Benzothiazole derivatives have been evaluated for their anti-inflammatory and analgesic activities , which could suggest some level of bioavailability
Result of Action
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting they may inhibit the growth and proliferation of Mycobacterium tuberculosis.
Action Environment
It’s worth noting that the solubility of thiazole, a parent material for various chemical compounds including benzothiazole, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the compound’s action and stability.
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S.ClH/c1-14-4-5-15(21)18-17(14)22-20(29-18)26(19(27)16-6-9-24(2)23-16)8-3-7-25-10-12-28-13-11-25;/h4-6,9H,3,7-8,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDBZUAKAIOESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=NN(C=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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